Molecular Weight and Steric Bulk Differentiation Versus Isopropenyl and Cyclopropylvinyl Analogs
The molecular weight of 2-(2-cyclopropylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 208.11 g·mol⁻¹ , which is 23.9 % larger than isopropenylboronic acid pinacol ester (168.04 g·mol⁻¹) and 7.2 % larger than (E)-2-cyclopropylvinylboronic acid pinacol ester (194.08 g·mol⁻¹) . This mass difference reflects the presence of both a cyclopropyl ring and a methyl substituent on the alkenyl carbon, generating greater steric demand at the reacting center compared to mono‑substituted or unsubstituted vinyl boronates.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 208.11 |
| Comparator Or Baseline | Isopropenylboronic acid pinacol ester: 168.04; (E)-2-cyclopropylvinylboronic acid pinacol ester: 194.08 |
| Quantified Difference | +23.9 % vs isopropenyl analog; +7.2 % vs cyclopropylvinyl analog |
| Conditions | Calculated from molecular formula (C₁₂H₂₁BO₂ vs C₉H₁₇BO₂ vs C₁₁H₁₉BO₂) |
Why This Matters
Higher molecular weight and steric bulk can influence transmetalation rates in Suzuki–Miyaura coupling, potentially requiring modified catalyst/ligand systems and affecting the selection of this building block over smaller analogs in sterically congested substrate environments.
